molecular formula C10H10N2O2S B3053564 4-Cinnolinethiol, 6,7-dimethoxy- CAS No. 5448-46-4

4-Cinnolinethiol, 6,7-dimethoxy-

Cat. No. B3053564
CAS RN: 5448-46-4
M. Wt: 222.27 g/mol
InChI Key: YCLJJPHBEOLSBA-UHFFFAOYSA-N
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Description

“4-Cinnolinethiol, 6,7-dimethoxy-” is a chemical compound with the molecular formula C10H10N2O2S . It is also known as “6,7-DIMETHOXY-4-CINNOLINETHIOL” and has the Unique Ingredient Identifier (UNII) LS4PUT03IE .


Molecular Structure Analysis

The molecular structure of “4-Cinnolinethiol, 6,7-dimethoxy-” is represented by the SMILES string: COC1=CC2=NN=CC(S)=C2C=C1OC . The compound is achiral .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Cinnolinethiol, 6,7-dimethoxy-” are not available in the search results, related compounds such as 4-anilino-6,7-dimethoxy quinazoline derivatives have been studied . These compounds have shown to undergo various chemical reactions, providing a potential basis for further investigation into the reactivity of “4-Cinnolinethiol, 6,7-dimethoxy-”.


Physical And Chemical Properties Analysis

The molecular weight of “4-Cinnolinethiol, 6,7-dimethoxy-” is 222.264 . Further physical and chemical properties are not available in the search results.

Future Directions

While specific future directions for “4-Cinnolinethiol, 6,7-dimethoxy-” are not available in the search results, research into related compounds suggests potential areas of interest. For example, the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors has been reported . This suggests that “4-Cinnolinethiol, 6,7-dimethoxy-” and related compounds could be of interest in the development of new therapeutic agents.

properties

IUPAC Name

6,7-dimethoxy-1H-cinnoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-13-8-3-6-7(4-9(8)14-2)12-11-5-10(6)15/h3-5H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLJJPHBEOLSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=S)C=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202884
Record name 4-Cinnolinethiol, 6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5448-46-4
Record name 6,7-Dimethoxy-4-cinnolinethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cinnolinethiol, 6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHOXY-4-CINNOLINETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS4PUT03IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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